molecular formula C12H12ClN B576408 4-Chloro-2,3,6-trimethylquinoline CAS No. 1203-71-0

4-Chloro-2,3,6-trimethylquinoline

Cat. No. B576408
CAS RN: 1203-71-0
M. Wt: 205.685
InChI Key: IUQCFVPXSUQQSC-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trimethylquinoline is a research chemical . It has a molecular formula of C12H12ClN and a molecular weight of 205.68 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Chloro-2,3,6-trimethylquinoline, often involves the condensation of anilines with β-diketones . For example, 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline was obtained by refluxing 4-chloroaniline with acetone and a catalytic amount of iodine in toluene for 72 hours .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3,6-trimethylquinoline consists of a benzene ring fused with a pyridine moiety . The structure also includes a chlorine atom and three methyl groups attached to the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For instance, the Combes quinoline synthesis involves the protonation of the oxygen on the carbonyl in the β-diketone, followed by a nucleophilic addition reaction with the aniline . The reaction mechanism undergoes three major steps, including the formation of a Schiff base, annulation of the molecule, and a series of proton transfers .


Physical And Chemical Properties Analysis

4-Chloro-2,3,6-trimethylquinoline has a molecular weight of 205.68 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-2,3,6-trimethylquinoline serves as a crucial intermediate in the synthesis of complex chemical structures. For example, it reacts with 4,6-di(tert-butyl)-3-(piperidin-1-ylmethyl)pyrocatechol to form a novel compound, whose structure was elucidated by X-ray diffraction. This synthesis highlights its role in creating compounds with potential quantum chemical applications (Tkachev et al., 2017).

Catalysis in Chemical Reactions

It is involved in catalytic processes that facilitate the formation of C–N bonds through direct functionalization of C–H bonds. This application is demonstrated in the silver(I)-catalyzed dimerization of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, leading to the formation of C,N-linked dimeric compounds. This process underscores the compound's role in facilitating bond formation under mild conditions, contributing to the field of synthetic organic chemistry (Fotie et al., 2012).

Anticancer Research

4-Chloro-2,3,6-trimethylquinoline is used in the synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from natural sources like gallic acid. Although these derivatives exhibited weaker anticancer activities compared to standard drugs, their synthesis from natural products highlights the exploration of novel anticancer agents (Liu et al., 2007).

Material Science and Lighting Applications

In material science, derivatives of 4-Chloro-2,3,6-trimethylquinoline, such as 2,4-diphenylquinoline and its chloro derivatives, have been synthesized and investigated for their potential in blue lighting applications. These compounds, characterized by various spectroscopic and analytical techniques, exhibit bright blue emission under UV excitation, suggesting their utility in organic blue light-emitting devices (Kumar et al., 2015).

Future Directions

4-Chloro-2,3,6-trimethylquinoline is available for purchase from various suppliers for research purposes . Its future directions would likely depend on the outcomes of such research.

properties

IUPAC Name

4-chloro-2,3,6-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-7-4-5-11-10(6-7)12(13)8(2)9(3)14-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQCFVPXSUQQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702238
Record name 4-Chloro-2,3,6-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,6-trimethylquinoline

CAS RN

1203-71-0
Record name 4-Chloro-2,3,6-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,6-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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